An In-depth Technical Guide to the Cdc2-like Kinase 1 and 2 Inhibitor: CLK1/2-IN-3
An In-depth Technical Guide to the Cdc2-like Kinase 1 and 2 Inhibitor: CLK1/2-IN-3
Abstract
This technical guide provides a comprehensive overview of the Cdc2-like kinase 1 and 2 (CLK1/2) inhibitor, CLK1/2-IN-3. Intended for researchers, scientists, and drug development professionals, this document delves into the inhibitor's chemical structure, mechanism of action, and its effects on cellular processes, particularly pre-mRNA splicing. This guide synthesizes publicly available data to offer field-proven insights and detailed experimental considerations for the utilization of CLK1/2-IN-3 as a research tool. While a detailed synthesis protocol and co-crystal structure are not publicly available, this guide furnishes a robust framework for understanding and applying this potent and selective kinase inhibitor.
Introduction to CLK1/2-IN-3
CLK1/2-IN-3, also referred to as Cpd-3, is a potent and selective small molecule inhibitor of Cdc2-like kinase 1 (CLK1) and Cdc2-like kinase 2 (CLK2)[1][2]. These kinases are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity in eukaryotic cells[3]. By phosphorylating serine/arginine-rich (SR) proteins, CLKs facilitate the assembly of the spliceosome and the precise recognition of exon-intron boundaries[3]. Dysregulation of alternative splicing is increasingly recognized as a hallmark of cancer, making inhibitors of splicing kinases like CLKs attractive candidates for therapeutic development[3][4][5]. CLK1/2-IN-3 has demonstrated significant anti-proliferative activity in various cancer cell lines, primarily through its ability to induce widespread alterations in pre-mRNA splicing, leading to the production of non-functional proteins and subsequent apoptosis[3][5].
Chemical Structure and Properties
A thorough understanding of the physicochemical properties of CLK1/2-IN-3 is paramount for its effective application in experimental settings.
Table 1: Chemical and Physical Properties of CLK1/2-IN-3
| Property | Value | Reference |
| IUPAC Name | N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| CAS Number | 1005784-60-0 | |
| Chemical Formula | C21H21N5O2 | |
| Molecular Weight | 375.42 g/mol | |
| Solubility | Soluble in DMSO |
Synthesis of CLK1/2-IN-3
A detailed, publicly available, step-by-step synthesis protocol for CLK1/2-IN-3 is not currently available in the peer-reviewed literature. The primary source describing this compound, a 2015 PLoS One article by Araki et al., originates from Takeda Pharmaceutical Company, suggesting the synthesis details may be proprietary and contained within patents that are not readily identifiable for this specific compound[3].
However, based on its chemical structure, a plausible synthetic route would likely involve a multi-step process. The core of the molecule consists of an imidazo[1,2-a]pyridine scaffold, which is commonly synthesized through the condensation of a 2-aminopyridine derivative with an α-haloketone. The pyrazole and the benzamide moieties would be introduced through subsequent coupling reactions. For instance, a Suzuki or Stille coupling could be employed to attach the pyrazole ring, followed by an amide bond formation to append the N-(4-(1-hydroxy-2-methylpropan-2-yl)benzoyl) group.
Researchers requiring this compound are advised to source it from commercial vendors who specialize in the synthesis of complex small molecules for research purposes.
Mechanism of Action and Biological Activity
CLK1/2-IN-3 exerts its biological effects through the direct inhibition of CLK1 and CLK2 kinase activity. This inhibition leads to a cascade of downstream events, ultimately impacting cell viability.
Kinase Inhibition Profile
CLK1/2-IN-3 is a highly potent inhibitor of CLK1 and CLK2, with significantly less activity against the related serine-arginine protein kinases (SRPKs)[2][6]. This selectivity is a key feature, as it allows for the specific interrogation of CLK-dependent splicing events.
Table 2: In Vitro Kinase Inhibitory Activity of CLK1/2-IN-3
| Kinase | IC50 (nM) | Reference |
| CLK1 | 1.1 | [2][6] |
| CLK2 | 2.1 | [2][6] |
| SRPK1 | 130 | [2][6] |
| SRPK2 | 260 | [2][6] |
| SRPK3 | 260 | [2][6] |
A comprehensive kinome-wide selectivity profile for CLK1/2-IN-3 has not been made publicly available. For rigorous interpretation of experimental results, it is advisable for researchers to perform or commission a broad kinase panel screening to fully characterize the selectivity of this inhibitor.
Cellular Effects: Alteration of Pre-mRNA Splicing
The primary cellular consequence of CLK1/2 inhibition by CLK1/2-IN-3 is the disruption of pre-mRNA splicing. This is manifested by a reduction in the phosphorylation of SR proteins, which can be observed by western blotting using a pan-phospho-SR antibody (clone 1H4)[3]. The hypophosphorylation of SR proteins leads to their sequestration in enlarged nuclear speckles, a characteristic phenotype of splicing inhibition[3].
A key downstream target of CLK1/2-IN-3-mediated splicing modulation is the ribosomal protein S6 kinase (S6K), encoded by the RPS6KB1 gene[3][5]. Treatment with CLK1/2-IN-3 induces alternative splicing of S6K pre-mRNA, leading to the production of non-canonical transcripts and a subsequent decrease in S6K protein levels[3][5]. This alteration in S6K splicing is strongly correlated with the anti-proliferative effects of the inhibitor[3].
Figure 1: Simplified signaling pathway illustrating the mechanism of action of CLK1/2-IN-3.
Anti-proliferative Activity
CLK1/2-IN-3 exhibits potent anti-proliferative activity across a range of human cancer cell lines.
Table 3: Anti-proliferative Activity (GI50) of CLK1/2-IN-3 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | 3.4 | [1][2] |
| A549 | Lung Cancer | 2.6 | [1][2] |
| COLO205 | Colon Cancer | 2.1 | [1][2] |
| HCT-116 | Colon Cancer | 2.5 | [1][2] |
| NCI-H23 | Lung Cancer | 2.2 | [1][2] |
| SW620 | Colon Cancer | 2.9 | [1][2] |
| COLO320DM | Colon Cancer | 1.5 | [1][2] |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to optimize these protocols for specific experimental systems.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CLK1/2-IN-3 against CLK1 and CLK2.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
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Prepare Reagents:
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Recombinant human CLK1 or CLK2 enzyme.
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A suitable substrate, such as a synthetic peptide derived from an SR protein.
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ATP at a concentration near the Km for the respective kinase.
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A serial dilution of CLK1/2-IN-3 in an appropriate solvent (e.g., DMSO).
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Kinase assay buffer.
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Assay Plate Preparation:
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Add the kinase and the inhibitor (or vehicle control) to the wells of a microplate.
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Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
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Kinase Reaction:
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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-
Signal Detection:
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Stop the reaction and detect the amount of product formed. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
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Data Analysis:
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Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
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Western Blotting for Phosphorylated SR Proteins
This protocol outlines the detection of changes in SR protein phosphorylation in cells treated with CLK1/2-IN-3.
Step-by-Step Methodology:
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Cell Treatment and Lysis:
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Culture cells to the desired confluency and treat with various concentrations of CLK1/2-IN-3 or vehicle (DMSO) for the desired time.
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Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-SR proteins (e.g., clone 1H4) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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As a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
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RT-qPCR for S6K Alternative Splicing
This protocol describes how to quantify the changes in S6K pre-mRNA splicing upon treatment with CLK1/2-IN-3.
Step-by-Step Methodology:
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Cell Treatment and RNA Extraction:
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Treat cells with CLK1/2-IN-3 as described for the western blot protocol.
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Extract total RNA from the cells using a suitable RNA isolation kit.
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cDNA Synthesis:
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR):
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Design primers that specifically amplify the canonical and alternatively spliced isoforms of S6K.
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Perform qPCR using a SYBR Green or TaqMan-based assay.
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Include a reference gene (e.g., GAPDH or ACTB) for normalization.
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Data Analysis:
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Calculate the relative expression of each S6K splice variant using the ΔΔCt method.
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In Vivo Applications
While the primary literature on CLK1/2-IN-3 does not detail in vivo studies, research on other CLK inhibitors provides a framework for designing such experiments. For instance, in xenograft models of various cancers, CLK inhibitors have been shown to suppress tumor growth when administered orally[7][8].
A general protocol for an in vivo xenograft study would involve:
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Cell Implantation: Subcutaneous implantation of cancer cells into immunocompromised mice.
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Tumor Growth: Allowing tumors to reach a palpable size.
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Treatment: Randomizing the mice into treatment and vehicle control groups and administering CLK1/2-IN-3 (formulation and dosing to be optimized) on a defined schedule.
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Monitoring: Regularly measuring tumor volume and body weight.
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Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for phospho-SR proteins or RT-qPCR for S6K splicing, to confirm target engagement.
Conclusion and Future Directions
CLK1/2-IN-3 is a valuable research tool for investigating the role of CLK1 and CLK2 in pre-mRNA splicing and its implications in diseases such as cancer. Its high potency and selectivity make it a superior probe compared to less specific splicing inhibitors.
Future research should aim to:
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Elucidate the precise binding mode of CLK1/2-IN-3 to CLK1 and CLK2 through co-crystallization studies.
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Conduct comprehensive kinome-wide profiling to fully characterize its selectivity.
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Perform in vivo efficacy and pharmacokinetic/pharmacodynamic studies to evaluate its therapeutic potential.
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Explore its utility in other diseases where aberrant splicing is implicated.
The continued investigation of CLK1/2-IN-3 and similar compounds will undoubtedly deepen our understanding of splicing regulation and may pave the way for novel therapeutic strategies.
References
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Murai A, Ebara S, Sasaki S, Ohashi T, Miyazaki T, Nomura T, et al. (2020) Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. PLoS ONE 15(10): e0240718. [Link]
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Araki S, Dairiki R, Nakayama Y, Murai A, Miyashita R, et al. (2015) Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE 10(1): e0116929. [Link]
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PLOS One. Download Citation: Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. [Link]
-
Iwatani M, et al. (2018) Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Mol Med. 10(7):e8697. [Link]
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Araki S, Dairiki R, Nakayama Y, Murai A, Miyashita R, Iwatani M, et al. (2015) Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE 10(1): e0116929. [Link]
-
Fang, D. D., et al. (2019). The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models. Cancer letters, 473, 186-197. [Link]
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PubMed. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models. [Link]
Sources
- 1. WO2020006115A1 - Methods of treating cancer using a clk inhibitor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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